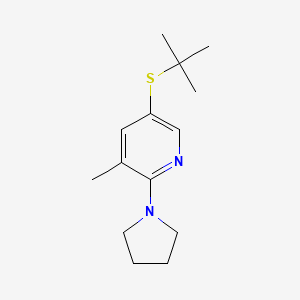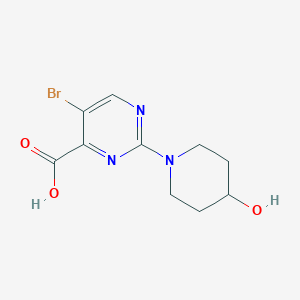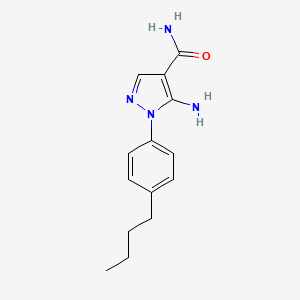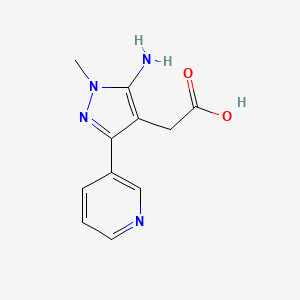
4-(4-Chlorophenyl)dihydrofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)dihydrofuran-3(2H)-one is an organic compound that features a dihydrofuran ring substituted with a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with dihydrofuran under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the cyclization reaction. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents include dichloromethane or toluene
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)dihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)furan-3(2H)-one.
Reduction: Formation of 4-(4-chlorophenyl)dihydrofuran.
Substitution: Formation of halogenated derivatives on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)dihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromophenyl)dihydrofuran-3(2H)-one
- 4-(4-Methylphenyl)dihydrofuran-3(2H)-one
- 4-(4-Nitrophenyl)dihydrofuran-3(2H)-one
Uniqueness
4-(4-Chlorophenyl)dihydrofuran-3(2H)-one is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs.
Eigenschaften
Molekularformel |
C10H9ClO2 |
|---|---|
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)oxolan-3-one |
InChI |
InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9H,5-6H2 |
InChI-Schlüssel |
VFVHYBCSUWORLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)CO1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)







![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)

![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)


![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)
